molecular formula C26H21F3N2 B11609396 2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole

2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole

Cat. No.: B11609396
M. Wt: 418.5 g/mol
InChI Key: AMYPIXHXQDLHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction may yield indoline derivatives .

Scientific Research Applications

2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole is unique due to its specific structure, which includes a trifluoromethyl group. This structural feature can enhance its biological activity and stability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H21F3N2

Molecular Weight

418.5 g/mol

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]-1H-indole

InChI

InChI=1S/C26H21F3N2/c1-15-23(19-7-3-5-9-21(19)30-15)25(17-11-13-18(14-12-17)26(27,28)29)24-16(2)31-22-10-6-4-8-20(22)24/h3-14,25,30-31H,1-2H3

InChI Key

AMYPIXHXQDLHCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.